molecular formula C14H23NO3 B2748626 (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid CAS No. 17879-66-2

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B2748626
CAS No.: 17879-66-2
M. Wt: 253.342
InChI Key: WFIVKODHWKTHAC-NWDGAFQWSA-N
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Description

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring substituted with a cyclohexylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and may require a catalyst to improve the yield and selectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purities. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid or amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler compound with a single carboxylic acid group.

    Cyclohexylamine: Contains an amine group instead of the carboxylic acid group.

    Cyclohexanone: A ketone derivative of cyclohexane.

Uniqueness

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to its dual functional groups (amide and carboxylic acid) and its specific stereochemistry. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIVKODHWKTHAC-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17879-66-2
Record name CIS-N-CYCLOHEXYLHEXAHYDROPHTHALAMIC ACID
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